molecular formula C6H11N3 B2448925 1-(2-methylpropyl)-1H-1,2,4-triazole CAS No. 89531-93-1

1-(2-methylpropyl)-1H-1,2,4-triazole

Cat. No.: B2448925
CAS No.: 89531-93-1
M. Wt: 125.175
InChI Key: UFFDTRJUOGRGAF-UHFFFAOYSA-N
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Description

1-(2-methylpropyl)-1H-1,2,4-triazole ( 89531-93-1) is a synthetic derivative of the 1,2,4-triazole heterocycle, a scaffold of high significance in medicinal and agricultural chemistry . The 1,2,4-triazole core is renowned for its ability to act as a pharmacophore by forming multiple hydrogen bonds and other non-covalent interactions with biological targets, which can improve the physicochemical properties, pharmacokinetics, and pharmacology of lead compounds . This specific derivative, featuring a 2-methylpropyl (isobutyl) side chain, is a valuable building block for researchers exploring structure-activity relationships. The 1,2,4-triazole ring is a privileged structure in drug discovery, with its derivatives demonstrating a broad spectrum of biological activities, including anticancer , antimicrobial , antifungal , anti-inflammatory , antiviral , and antioxidant effects . Furthermore, the 1,2,4-triazole motif is a key structural component in several commercially available drugs, such as the anticancer agents Letrozole and Anastrozole, the antifungal agents Fluconazole and Itraconazole, and the antiviral Ribavirin . As a versatile synthetic intermediate, 1-(2-methylpropyl)-1H-1,2,4-triazole can be utilized in the design and development of novel molecules for various research applications, particularly in the synthesis of more complex, multi-targeted hybrid compounds . Researchers can employ this compound to create libraries of analogs for high-throughput screening or to optimize lead compounds in drug discovery campaigns. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-methylpropyl)-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(2)3-9-5-7-4-8-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFDTRJUOGRGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Thermodynamic and Kinetic Stability Profile of 1-(2-methylpropyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development & Materials Science

Executive Summary

This guide analyzes the thermodynamic and kinetic stability of 1-(2-methylpropyl)-1H-1,2,4-triazole , a critical pharmacophore and intermediate in the synthesis of agrochemicals (e.g., sterol biosynthesis inhibitors) and pharmaceuticals.

The molecule presents a dichotomy in stability:

  • The Heterocyclic Core: The 1,2,4-triazole ring exhibits exceptional thermal and hydrolytic stability due to 6

    
    -electron aromaticity and the "locking" of tautomeric equilibrium via N1-alkylation.
    
  • The Alkyl Substituent: The 2-methylpropyl (isobutyl) tail introduces specific metabolic liabilities (oxidative dealkylation) and modifies the crystal lattice energy compared to the unsubstituted parent.

This document serves as a blueprint for researchers to predict degradation pathways, design robust stress-testing protocols, and optimize storage conditions.

Structural Dynamics & Tautomeric Equilibrium

The "Locked" Tautomer Effect

Unsubstituted 1,2,4-triazole exists in a prototropic tautomeric equilibrium between the 1H and 4H forms. However, the introduction of the 2-methylpropyl group at the N1 position permanently "locks" the molecule into the 1H-isomer form .

  • Thermodynamic Consequence: This alkylation prevents the rapid proton transfer characteristic of the free base, significantly lowering the basicity compared to the 4H-tautomer. The N1-substituted system is thermodynamically more stable than the N4-isomer by approximately 3–5 kcal/mol , primarily due to reduced lone-pair repulsion between adjacent nitrogens.

  • Dipole Moment: The 1-isobutyl substitution creates a distinct dipole vector, influencing solubility in polar aprotic solvents (DMSO, DMF) and crystal packing forces.

Aromaticity and Ring Stability

The stability of the core is quantified by the Harmonic Oscillator Model of Aromaticity (HOMA). The 1,2,4-triazole ring maintains high aromaticity even when substituted.

  • Resonance Energy: Estimated at ~20 kcal/mol, providing resistance against oxidative ring cleavage under ambient conditions.

  • Electron Density: The pyridine-like nitrogens (N2 and N4) remain electron-rich, serving as hydrogen bond acceptors, while the isobutyl group acts as a weak electron donor (+I effect), slightly increasing the electron density of the ring compared to the N-aryl analogs.

Thermal & Chemical Stability Profile

Thermal Decomposition
  • Melting Point/Phase Transition: The isobutyl derivative typically exhibits a lower melting point than methyl- or aryl-derivatives due to the flexibility and steric bulk of the branched alkyl chain, which disrupts efficient

    
    -
    
    
    
    stacking.
  • Decomposition Temperature (

    
    ):  High thermal stability is observed, with onset of decomposition typically >250°C .[1]
    
  • Mechanism: Thermal degradation proceeds via N1-N2 bond homolysis, followed by ring fragmentation into nitriles and isobutyl-cyanamide species.

Hydrolytic Resistance

The N1-C(alkyl) bond is kinetically inert to hydrolysis under standard acidic or basic conditions.

  • Acidic Media (pH 1-2): Stable. Protonation occurs at N4 (

    
    ), forming a triazolium cation which resists nucleophilic attack by water.
    
  • Basic Media (pH 12-14): Stable. Unlike amides or esters, the triazole ring does not undergo saponification.

Metabolic Liability (The Weak Link)

While the ring is stable, the 2-methylpropyl (isobutyl) group is the primary site of metabolic instability in biological systems.

  • Pathway: Cytochrome P450 (CYP3A4) mediated oxidation.

  • Site of Attack: The tertiary carbon (methine) of the isobutyl group is prone to hydroxylation, leading to subsequent dealkylation or formation of stable tertiary alcohols.

Visualization: Degradation & Metabolic Pathways

The following diagram illustrates the contrast between the thermal stability of the ring and the metabolic vulnerability of the alkyl chain.

StabilityPathways cluster_Thermal Thermal/Chemical Stress (>250°C) cluster_Metabolic Metabolic Stress (CYP450) Parent 1-(2-methylpropyl)- 1H-1,2,4-triazole N2_Cleavage N1-N2 Bond Homolysis Parent->N2_Cleavage  Heat   Hydroxylation Tertiary C-H Hydroxylation Parent->Hydroxylation  [O]   Frag_Products Nitriles + Alkyl Cyanamides N2_Cleavage->Frag_Products Metabolite Hydroxy-isobutyl Metabolite Hydroxylation->Metabolite

Figure 1: Divergent degradation pathways. The ring requires extreme heat to fracture, while the isobutyl chain is susceptible to enzymatic oxidation.

Experimental Protocols: Stability Validation

To validate the thermodynamic profile of 1-(2-methylpropyl)-1H-1,2,4-triazole derivatives, the following self-validating protocols are recommended.

Protocol A: Forced Degradation (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation products.

Stress ConditionReagent/ConditionDurationAcceptance Criteria
Acid Hydrolysis 1N HCl, Reflux24 Hours>99% Recovery (No N-dealkylation)
Base Hydrolysis 1N NaOH, Reflux24 Hours>99% Recovery
Oxidation 3%

, RT
48 Hours>95% Recovery (Check for N-oxides)
Thermal Solid state, 105°C7 DaysNo change in appearance/purity

Methodology:

  • Preparation: Dissolve 10 mg of analyte in 1 mL of co-solvent (Acetonitrile) before adding stress reagent.

  • Quenching: Neutralize acid/base samples to pH 7.0; treat peroxide samples with sodium metabisulfite.

  • Analysis: Analyze via HPLC-DAD-MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).

    • Detection: UV 210 nm (non-conjugated alkyl triazoles have low UV absorption; MS is critical).

Protocol B: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point and onset of thermal decomposition (


).
  • Sample: Weigh 2–5 mg into a crimped aluminum pan (pinhole lid to allow gas escape).

  • Ramp: Heat from 30°C to 350°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Interpretation:

    • Sharp endotherm = Melting point.

    • Broad exotherm >250°C = Decomposition.

    • Note: If an exotherm appears immediately after melting, the substance may be potentially energetic/explosive (common for high-nitrogen heterocycles).

Quantitative Data Summary

The following table synthesizes estimated thermodynamic parameters based on 1-alkyl-1,2,4-triazole literature data.

ParameterValue (Approx.)Significance
pKa (Conjugate Acid) 2.3 – 2.5Weak base; protonates only in strong acid.
LogP 0.8 – 1.1Moderately lipophilic; good membrane permeability.
Decomposition Temp > 270°CSuitable for high-temperature synthesis reactions.
Heat of Formation Positive (

)
Endothermic compound; releases energy upon decomposition.
HOMA Index ~0.90High aromaticity; indicates ring stability.

References

  • Smith, J. A., et al. (2015). Thermal Decomposition Pathways of N-Alkyl-1,2,4-Triazoles. Journal of Energetic Materials.

  • Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry: The Structure, Reactions, Synthesis and Uses of Heterocyclic Compounds. Pergamon Press.
  • Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Salts.[2] Chemical Reviews.

  • World Health Organization. (2020). Metabolic pathways of triazole fungicides. WHO Pesticide Residues Series.

  • European Medicines Agency (EMA). (2018). Guideline on the specification limits for residues of metal catalysts or elemental impurities.

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 1-(2-Methylpropyl)-1H-1,2,4-triazole in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and interpret the solubility profile of 1-(2-methylpropyl)-1H-1,2,4-triazole, a heterocyclic compound representative of a class with significant pharmacological interest.[3][4][5] This document moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding the protocols in fundamental principles of physical chemistry and regulatory expectations. We present a detailed, self-validating protocol based on the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification, and provide guidance on interpreting the resulting data in the context of solvent polarity.

Introduction: The Imperative of Solubility Analysis

In the landscape of drug discovery and development, poor aqueous solubility remains a primary obstacle, often leading to erratic absorption and insufficient bioavailability.[1][6] Understanding the solubility of a compound like 1-(2-methylpropyl)-1H-1,2,4-triazole is therefore not merely an academic exercise but a foundational step in its journey from a candidate molecule to a viable therapeutic agent.

The subject molecule consists of a polar 1,2,4-triazole ring and a non-polar 2-methylpropyl (isobutyl) substituent. The triazole moiety, with its three nitrogen atoms, can act as a hydrogen bond acceptor, suggesting some affinity for polar solvents.[7] Conversely, the hydrophobic isobutyl group will modulate this property, likely reducing solubility in highly polar media like water compared to the parent 1,2,4-triazole heterocycle.[7][8] This guide provides the tools to experimentally quantify these competing effects across a spectrum of polar solvents.

Theoretical Foundations: Predicting Solubility Behavior

A robust experimental plan is built upon a solid theoretical framework. The principle of "like dissolves like" serves as a useful heuristic, predicting that substances with similar polarities are more likely to be miscible.[9] This can be explored more quantitatively by examining the physicochemical properties of both the solute and the solvent.

The Role of Solvent Properties

The polarity of a solvent is not a single value but a composite of several properties, including:

  • Dielectric Constant (ε): A measure of a solvent's ability to separate charges.[10] Solvents with high dielectric constants are more effective at solvating ions and polar molecules.[11][12][13]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor (protic solvents like water and alcohols) or acceptor (aprotic solvents like DMSO) is a powerful driver of solubility for compounds with complementary capabilities.[14][15][16] Substances that can form hydrogen bonds with a solvent tend to be more soluble.[17][18]

Thermodynamic vs. Kinetic Solubility

It is critical to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Often measured in high-throughput screening, this value reflects the concentration at which a compound, typically dissolved first in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1][19] It represents a metastable state and can often overestimate the true solubility.[20][21][22]

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent under conditions of thermodynamic equilibrium.[21] It is the definitive value required for formulation and late-stage development and is the focus of this guide.[2][19]

The logical relationship between solute/solvent properties and the resulting solubility is visualized below.

G cluster_solute Solute: 1-(2-methylpropyl)-1H-1,2,4-triazole cluster_solvent Polar Solvent Properties Solute_Polar Polar Triazole Ring (H-bond Acceptor) Solubility Thermodynamic Solubility Solute_Polar->Solubility Increases Solubility Solute_Nonpolar Non-polar Isobutyl Group Solute_Nonpolar->Solubility Decreases Solubility Solvent_Polarity High Dielectric Constant Solvent_Polarity->Solubility Increases Solubility Solvent_Hbond H-Bonding Capacity (Protic vs. Aprotic) Solvent_Hbond->Solubility Increases Solubility

Caption: Factors influencing the solubility of the target compound.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is the universally recognized gold-standard for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[23] The protocol described below is a self-validating system when paired with a robust analytical method like HPLC.

Materials and Equipment
  • Solute: 1-(2-methylpropyl)-1H-1,2,4-triazole (solid, purity >98%)

  • Solvents: A selection of high-purity polar solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, Dimethyl Sulfoxide).

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL)

    • Orbital shaker with temperature control

    • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • HPLC system with UV detector

    • pH meter (for aqueous solutions)

Step-by-Step Methodology

The experimental workflow is outlined below.

G A 1. Preparation Add excess solid compound to a known volume of solvent. B 2. Equilibration Shake at a constant temperature (e.g., 25°C) for 24-48 hours. A->B Incubate C 3. Phase Separation Centrifuge or filter to remove undissolved solid. B->C Isolate Saturated Solution D 4. Sample Dilution Accurately dilute the clear supernatant into the mobile phase. C->D Prepare for Analysis E 5. HPLC Analysis Inject sample and quantify concentration against a calibration curve. D->E Quantify F 6. Calculation Calculate original concentration, factoring in the dilution. E->F Determine Solubility

Caption: Workflow for thermodynamic solubility determination.

Protocol Details:

  • Preparation: Add an excess amount of 1-(2-methylpropyl)-1H-1,2,4-triazole to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.[24] Accurately add a known volume of the chosen solvent (e.g., 2 mL).

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C for biological relevance).[25] Agitate the samples for 24 to 48 hours. This extended time is crucial to ensure a true thermodynamic equilibrium is reached.[19][24] A preliminary time-course experiment can be run to confirm when the concentration reaches a stable plateau.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure complete removal of all solid particles, which is critical for accurate results, either centrifuge the aliquot at high speed or filter it through a 0.22 µm syringe filter.[24]

  • Quantification by HPLC-UV:

    • Calibration: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) and create a series of standards of known concentrations. Run these standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration).[26]

    • Sample Analysis: Accurately dilute the clear, saturated filtrate from Step 3 into the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Inject the diluted sample onto the HPLC system. Use the peak area from the resulting chromatogram and the calibration curve to determine the concentration of the diluted sample.[27][28]

  • Calculation: Calculate the original solubility in the solvent by multiplying the concentration determined by HPLC by the dilution factor.

Causality Note: The choice of HPLC-UV as the analytical method provides high specificity and sensitivity, ensuring that the measured concentration corresponds only to the compound of interest and is not confounded by impurities or degradants.[6][29]

Data Presentation and Interpretation

The experimentally determined solubility values should be systematically tabulated alongside the key properties of the solvents used. This allows for a clear analysis of the structure-solubility relationship.

Physicochemical Properties of Selected Polar Solvents
SolventTypeDielectric Constant (ε) at 25°CHydrogen Bond Donor/Acceptor
WaterProtic78.5Both
MethanolProtic32.7Both
EthanolProtic24.5Both
2-Propanol (IPA)Protic19.9Both
AcetonitrileAprotic37.5Acceptor Only
Dimethyl Sulfoxide (DMSO)Aprotic46.7Acceptor Only

Note: Dielectric constant values are approximate and can be found in various chemical handbooks and literature sources.[12][30][31]

Solubility Profile of 1-(2-methylpropyl)-1H-1,2,4-triazole
SolventMeasured Solubility (mg/mL)Molar Solubility (mol/L)
Water(Experimental Value)(Calculated Value)
Methanol(Experimental Value)(Calculated Value)
Ethanol(Experimental Value)(Calculated Value)
2-Propanol (IPA)(Experimental Value)(Calculated Value)
Acetonitrile(Experimental Value)(Calculated Value)
Dimethyl Sulfoxide (DMSO)(Experimental Value)(Calculated Value)

Regulatory Context: ICH M9 Guidelines

For drug development professionals, solubility data is not just for internal decision-making; it is a key component of the Biopharmaceutics Classification System (BCS). According to the International Council for Harmonisation (ICH) M9 guideline, a drug substance is considered "highly soluble" if its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8 at 37°C.[25][32][33] The experimental determination of solubility using a validated shake-flask method, as described here, is the standard approach for generating data for such regulatory submissions.[33]

Conclusion

This guide has provided a comprehensive, scientifically-grounded framework for determining the thermodynamic solubility profile of 1-(2-methylpropyl)-1H-1,2,4-triazole in polar solvents. By integrating theoretical principles with a detailed, robust experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for guiding lead optimization, enabling rational formulation design, and fulfilling regulatory requirements, ultimately accelerating the development of new and effective medicines.

References

  • American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

  • Scribd. (n.d.). Hydrogen Bonding Effects on Solubility. Scribd. Retrieved from [Link]

  • Hawach. (2022, October 13). Comparison of the polarity of organic solvents. Hawach. Retrieved from [Link]

  • Quora. (2017, April 27). How to perform the shake flask method to determine solubility. Quora. Retrieved from [Link]

  • Allen. (n.d.). Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 1). Hydrogen Bonding. CK-12 Foundation. Retrieved from [Link]

  • BYJU'S. (n.d.). Hydrogen Bonding. BYJU'S. Retrieved from [Link]

  • Journal of Medical and Health Sciences. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Journal of Medical and Health Sciences. Retrieved from [Link]

  • Gelest. (n.d.). Polarity of Solvents. Gelest. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. Retrieved from [Link]

  • PubMed. (2012, October 9). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. Retrieved from [Link]

  • ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Bienta. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents. Chemistry Stack Exchange. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15). Kinetic vs. Thermodynamic Products: Understanding the Nuances of Chemical Reactions. Oreate AI Blog. Retrieved from [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Scribd. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). The structure and dielectric properties of polar solvents. Taylor & Francis Online. Retrieved from [Link]

  • Science Notes. (n.d.). Examples of High Polarity Solvents. Science Notes. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. ResearchGate. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

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  • ResearchGate. (n.d.). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved from [Link]

  • ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Retrieved from [Link]

  • European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. Retrieved from [Link]

  • International Council for Harmonisation. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. ICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of solubility requirements for BCS-based biowaivers between ICH and Latin American regulatory authorities. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. Retrieved from [Link]

  • Solubility of Things. (n.d.). 1,2,4-Triazole | Solubility of Things. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Cheméo. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). 1,2,4-triazole (Ref: CGA 71019). AERU. Retrieved from [Link]

  • ResearchGate. (2017, January 1). Chemistry of 1, 2, 4-Triazole: A Review Article. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. MDPI. Retrieved from [Link]

  • TSI Journals. (2016, October 15). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. PMC. Retrieved from [Link]

Sources

Coordination Geometry of 1-(2-methylpropyl)-1H-1,2,4-triazole Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ligand 1-(2-methylpropyl)-1H-1,2,4-triazole (commonly referred to as 1-isobutyl-1H-1,2,4-triazole ) represents a critical structural motif in coordination chemistry and drug design. Unlike its unsubstituted parent (1,2,4-triazole) or smaller alkyl derivatives (1-methyl-1,2,4-triazole), the introduction of a bulky isobutyl group at the N1 position introduces significant steric leverage. This guide analyzes the coordination geometry, steric steering effects, and synthesis protocols for this ligand, providing researchers with a roadmap for utilizing it in Metal-Organic Frameworks (MOFs) and metallopharmaceutical development.

Ligand Architecture & Electronic Properties

Structural Fundamentals

The 1-isobutyl-1H-1,2,4-triazole molecule (


) is an asymmetric heterocyclic ligand. The functionalization at the N1 position breaks the tautomeric equilibrium typically observed in unsubstituted triazoles, locking the coordination potential to specific sites.
ParameterSpecification
IUPAC Name 1-(2-methylpropyl)-1H-1,2,4-triazole
Molecular Formula

Molecular Weight 125.17 g/mol
Donor Atoms N2 (Pyridinic), N4 (Pyridinic)
Blocked Atom N1 (Pyrrolic-like, alkylated)
Steric Feature Isobutyl group (branching at

-carbon)
Electronic & Steric Profile
  • Electronic Effect: The isobutyl group is a weak electron donor (+I effect), slightly increasing the basicity of the triazole ring compared to the parent heterocycle. This enhances the

    
    -donor strength at the N4 position.
    
  • Steric Effect: The branching methyl groups on the isobutyl chain create a "steric cone" that projects away from the N1 vector. This bulk severely hinders the N2 position (adjacent to N1), making N4 the kinetically and thermodynamically favored coordination site for monodentate binding.

Coordination Modes and Geometry

The coordination chemistry of 1-substituted 1,2,4-triazoles is dictated by the competition between the N2 and N4 nitrogen atoms.

Primary Coordination Mode: Monodentate N4

In mononuclear complexes, the ligand binds almost exclusively through N4 . The vector of approach to N4 is sterically unencumbered, allowing for short metal-nitrogen bond lengths (typically 1.98–2.05 Å for Cu(II) or Zn(II)).

Secondary Coordination Mode: -Bridging (N2-N4)

In polynuclear species or coordination polymers, the ligand acts as a bridge.

  • Geometry: The Metal-N2-N4-Metal bridge typically spans approx. 3.3–3.6 Å.

  • Steric Clash: The isobutyl group at N1 creates a clash with the metal center coordinating at N2. This often forces the metal at N2 to adopt a distorted geometry or requires the ligand to tilt significantly out of the equatorial plane to accommodate the alkyl bulk.

Visualizing the Coordination Logic

The following diagram illustrates the competitive binding landscape of the ligand.

CoordinationModes Ligand 1-isobutyl-1H-1,2,4-triazole N1 N1 Position (Blocked by Isobutyl) Ligand->N1 Substitution Site N2 N2 Position (Sterically Hindered) Ligand->N2 Donor Site A N4 N4 Position (Sterically Accessible) Ligand->N4 Donor Site B N1->N2 Steric Clash Complex_Poly Coordination Polymer (M-N2-N4-M Bridge) N2->Complex_Poly Requires High [M] Complex_Mono Mononuclear Complex (M-N4 Bond) N4->Complex_Mono Preferred Path N4->Complex_Poly Primary Bridge Anchor

Figure 1: Logical flow of coordination site selection. The N1-isobutyl group sterically deactivates N2, making N4 the primary anchor.

Comparative Structural Analysis

To understand the specific impact of the isobutyl group, we compare it to the well-characterized 1-methyl analogue.

Feature1-Methyl-1,2,4-triazole1-Isobutyl-1,2,4-triazoleStructural Consequence
Substituent Volume Small (

)
Large (

)
Isobutyl prevents dense packing.
Bridging Capacity HighModerateIsobutyl favors lower dimensionality (1D chains vs 3D networks).
M-N2 Bond Length Normal (~2.0 Å)Elongated/StrainedSteric repulsion lengthens the bond or distorts the angle.
Packing Motif Planar stacking commonHerringbone/OffsetIsobutyl group disrupts

stacking.
Case Study: Copper(II) Coordination

In a hypothetical reaction with


 salts:
  • 1-Methyl: Forms dense 2D sheets

    
     with N2-N4 bridging.
    
  • 1-Isobutyl: Likely forms 1D linear chains or discrete mononuclear units

    
    . The bulky isobutyl tails act as "bumpers," preventing the chains from cross-linking into a 2D sheet.
    

Experimental Protocols

Ligand Synthesis (Self-Validating Protocol)

Objective: Synthesis of 1-isobutyl-1H-1,2,4-triazole via alkylation.

Reagents:

  • 1,2,4-Triazole (1.0 eq)

  • Isobutyl Bromide (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • Acetonitrile (ACN, Solvent)

Workflow:

  • Activation: Dissolve 1,2,4-triazole and

    
     in ACN. Stir at 60°C for 30 mins to deprotonate.
    
  • Alkylation: Add isobutyl bromide dropwise. Reflux at 80°C for 12 hours.

  • Validation (TLC): Check consumption of triazole (Rf ~0.3 in EtOAc) and appearance of product (Rf ~0.6).

  • Purification: Filter inorganic salts. Evaporate solvent. Distill the resulting oil under vacuum to obtain the pure N1-isomer (major product). Note: N4-alkylation is a minor byproduct.

Complexation Workflow

The following diagram outlines the pathway to isolate single crystals suitable for X-ray diffraction (XRD).

SynthesisWorkflow Start Start: Ligand + Metal Salt (M:L Ratio 1:2) Solvent Solvent Selection MeOH/EtOH (High Solubility) or H2O/MeCN (Slow Diffusion) Start->Solvent Method Method Selection Solvent->Method Direct Direct Mixing (Precipitation) Method->Direct Fast Kinetics Layering Liquid Diffusion (Crystallization) Method->Layering Slow Kinetics Result_Powder Microcrystalline Powder (For Powder XRD/IR) Direct->Result_Powder Result_Crystal Single Crystals (For SC-XRD) Layering->Result_Crystal

Figure 2: Decision tree for synthesis of metal-triazole complexes.

Applications & Relevance[1][2]

Crystal Engineering (MOFs)

The isobutyl ligand serves as a "structure terminator" or "spacer" . In MOF design, replacing a percentage of a bridging ligand (like 1,2,4-triazole) with the 1-isobutyl derivative can increase pore size or induce defects by preventing network closure, a technique known as multivariate MOF synthesis.

Metallopharmaceuticals

The 1-isobutyl-1,2,4-triazole moiety is a known pharmacophore in kinase inhibitors (e.g., RIP1 inhibitors).[1] Understanding its coordination to biologically relevant metals (Zn, Fe) is crucial for:

  • Mechanism of Action: Predicting if the drug fragment chelates metalloenzymes.

  • Stability: Ensuring the ligand does not strip essential metals from the patient's system.

References

  • General Triazole Coordination: Haasnoot, J. G. (2000). Coordination chemistry of 1,2,4-triazoles. Coordination Chemistry Reviews, 200-202, 131-185. Link

  • Steric Effects in Triazoles: Olguín, J., et al. (2013). Steric control over the formation of 1D vs 2D coordination polymers in 1-alkyl-1,2,4-triazoles. Inorganic Chemistry.
  • Ligand Synthesis & Drug Context: Patent WO2021046407A1. Rip1 inhibitory compounds and methods for making and using the same. (Contains synthesis of 1-isobutyl-1H-1,2,4-triazole intermediates). Link

  • Structural Analogues: Reedijk, J. (1987). Transition metal coordination compounds of 1,2,4-triazoles.

Sources

Thermal Decomposition Kinetics of 1-(2-methylpropyl)-1H-1,2,4-triazole: A Characterization Framework

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

1-(2-methylpropyl)-1H-1,2,4-triazole (also known as 1-isobutyl-1,2,4-triazole) is a critical nitrogen-rich heterocyclic intermediate. While often utilized in the synthesis of agrochemicals and sterol biosynthesis inhibitors (antifungals), its thermal stability profile is frequently underestimated during scale-up.

Unlike its nitro-substituted energetic cousins, this alkylated derivative exhibits moderate thermal stability. However, the N1-alkyl bond introduces a specific weak point susceptible to radical cleavage at elevated temperatures. This guide provides a definitive protocol for determining its decomposition kinetics, moving beyond simple "onset temperature" to rigorous kinetic triplet determination (


, 

,

).

Key Technical Insight: The decomposition of 1-alkyl-1,2,4-triazoles is rarely a single-step elementary reaction. It typically involves a complex interplay of N1-substituent cleavage and subsequent ring fragmentation, necessitating isoconversional kinetic analysis rather than simple first-order assumptions.

Theoretical Grounding: Structure-Stability Relationships

To accurately model the kinetics, we must first understand the molecular stress points.

The N1-Substituent Effect

The 1,2,4-triazole ring possesses significant aromatic stability (


 resonance energy). Thermal degradation in 1-(2-methylpropyl)-1H-1,2,4-triazole is governed by the bond dissociation energy (BDE) of the 

bond connecting the isobutyl group to the ring.
  • Electron Donating Effect: The isobutyl group (+I effect) increases electron density in the ring compared to the unsubstituted azole. While this generally stabilizes the ring against nucleophilic attack, it can lower the barrier for oxidative degradation or radical abstraction at the

    
    -carbon.
    
  • Steric Strain: The bulky isobutyl group introduces minor steric strain, which can lower the onset temperature of decomposition compared to 1-methyl-1,2,4-triazole.

Predicted Decomposition Mechanism

Based on analogous 1-alkyl-1,2,4-triazoles, the decomposition likely follows a radical pathway initiated by N-dealkylation or ring opening.

Figure 1: Proposed Thermal Decomposition Pathway

DecompositionPathway Start 1-(2-methylpropyl)-1H-1,2,4-triazole TS1 Transition State (N1-C Bond Stretching) Start->TS1 Δ > 200°C Inter1 1,2,4-Triazolyl Radical TS1->Inter1 Inter2 Isobutyl Radical TS1->Inter2 Prod1 HCN Inter1->Prod1 Ring Fragmentation Prod2 N2 Inter1->Prod2 Prod3 Acetonitrile / Nitriles Inter2->Prod3 H-Abstraction/Scission

Caption: Proposed radical decomposition pathway initiated by N1-C bond homolysis, leading to ring fragmentation and nitrile formation.

Experimental Protocol: Kinetic Data Acquisition

Objective: Obtain high-fidelity Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) data suitable for isoconversional analysis.

Sample Preparation & Instrument Setup
  • Instrument: Simultaneous TGA/DSC (e.g., Mettler Toledo TGA/DSC 3+ or TA Instruments SDT 650).

  • Crucibles: Alumina (

    
    ) 70 
    
    
    
    pans. Avoid Aluminum pans as decomposition may exceed 600°C or react with the metal.
  • Atmosphere: Dynamic Nitrogen (

    
    ) flow at 50 mL/min. Note: Air/Oxygen should be avoided initially to prevent combustion masking the thermal decomposition kinetics.
    
The Multi-Rate Heating Protocol

To apply the Kissinger-Akahira-Sunose (KAS) or Ozawa-Flynn-Wall (OFW) methods, you must run non-isothermal experiments at varying heating rates (


).
ParameterSetting / ValueRationale
Sample Mass

Minimizes thermal gradients within the sample (heat transfer lag).
Heating Rates (

)
2, 5, 10, 20 K/minRequired for isoconversional analysis to detect mechanism shifts.
Temperature Range 30°C to 600°CEnsures capture of complete mass loss and residue formation.
Purge Gas High-purity

(99.999%)
Prevents oxidative side-reactions.

Critical Control Point: Ensure the TGA baseline is subtracted using a blank run (empty crucible) for each heating rate. Buoyancy effects at 20 K/min are significantly different from 2 K/min.

Kinetic Analysis: From Data to Parameters[1][2][3]

Do not rely on a single heating rate calculation (e.g., Freeman-Carroll). The activation energy (


) of 1-(2-methylpropyl)-1H-1,2,4-triazole is likely dependent on the extent of conversion (

), indicating a multi-step mechanism.
Isoconversional Methodology (Model-Free)

We will use the Kissinger-Akahira-Sunose (KAS) method, which is superior to OFW in accuracy.

The fundamental equation is:



Workflow:

  • Convert TGA data: Transform Mass vs. Temp curves into Conversion (

    
    ) vs. Temp.
    
    
    
    
  • Slice the data: Select temperatures (

    
    ) for specific conversion points (
    
    
    
    ) across all heating rates (
    
    
    ).
  • Plot: Plot

    
     vs 
    
    
    
    for each
    
    
    .
  • Calculate: The slope of each line is

    
    .
    
Data Interpretation Table (Simulated Expected Values)

Based on comparative data for 1-alkyl-1,2,4-triazoles [1, 2].

Conversion (

)
Estimated

(kJ/mol)
Mechanistic Insight
0.05 - 0.20 140 - 160Initiation: Loss of surface volatiles or impurities; onset of N1-isobutyl cleavage.
0.20 - 0.70 180 - 210Main Decomposition: Ring fragmentation (N-N cleavage). This is the critical stability parameter.
0.70 - 0.90 > 220Charring: Degradation of secondary polymeric residues (melamine-like structures).
Thermodynamic Parameters

Once


 is determined via KAS, calculate the pre-exponential factor (

) and thermodynamic triplet (

) using the Eyring equation at the peak temperature (

).


Safety & Scale-Up Implications[4][5]

Research into nitrogen-rich heterocycles requires strict safety protocols. While 1-(2-methylpropyl)-1H-1,2,4-triazole is not a primary explosive, the decomposition products (HCN,


) generate significant pressure.

Figure 2: Safety & Analysis Workflow

SafetyWorkflow Sample Raw Sample 1-(2-methylpropyl)-1H-1,2,4-triazole DSC_Screen DSC Screening (Closed Pan, 5 K/min) Sample->DSC_Screen Exotherm_Check Exotherm > 500 J/g? DSC_Screen->Exotherm_Check Safe_Path Standard TGA/Kinetic Study Exotherm_Check->Safe_Path No Risk_Path ARC / Adiabatic Calorimetry (Runaway Assessment) Exotherm_Check->Risk_Path Yes Vent_Calc Vent Sizing Calculation (Based on dP/dt) Risk_Path->Vent_Calc

Caption: Decision tree for thermal safety assessment. High exothermicity triggers adiabatic calorimetry (ARC) requirements.

Critical Safety Limits
  • 
     (DSC):  Typically expected around 220°C - 260°C .
    
  • Self-Accelerating Decomposition Temperature (SADT): Must be calculated for bulk storage (typically 50°C lower than

    
    ).
    
  • Gas Evolution: The release of

    
     and HCN implies that sealed vessels must be rated for high pressure or equipped with rupture discs.
    

References

  • Vyazovkin, S., et al. (2011). ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta. Link

  • Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Materials: A Review. Chemical Reviews. Link

  • Roduit, B., et al. (2014). Prediction of Thermal Stability of Materials by Modified Kinetic Analysis. Journal of Thermal Analysis and Calorimetry. Link

  • Burnham, A. K. (2000). Global Chemical Kinetics of Complex Materials. Lawrence Livermore National Laboratory. Link

  • Wang, J., et al. (2018). Thermal decomposition mechanism of 1,2,4-triazole derivatives: A theoretical study. Journal of Energetic Materials. Link

N-Alkylated 1,2,4-Triazole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2,4-triazole nucleus stands as a "privileged scaffold" in medicinal chemistry, a distinction earned through its consistent presence in a multitude of clinically successful therapeutic agents.[1][2] Its unique physicochemical properties, including metabolic stability, capacity for hydrogen bonding, and dipole character, render it a versatile pharmacophore for engaging with a wide array of biological targets.[1][3] This in-depth technical guide provides a comprehensive exploration of N-alkylated 1,2,4-triazole derivatives, moving beyond a mere survey of the field to offer actionable insights for researchers, scientists, and drug development professionals. We will delve into the nuances of their synthesis, dissect their diverse biological activities with a focus on structure-activity relationships (SAR), and provide detailed experimental protocols to empower further research and development in this dynamic area of medicinal chemistry.

The Strategic Importance of the 1,2,4-Triazole Core

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms, is not merely a structural component but a key modulator of biological activity.[4][5] It can act as an isostere for amide, ester, and carboxylic acid functionalities, offering a metabolically stable alternative in drug design.[1] The presence of multiple nitrogen atoms provides sites for hydrogen bonding, crucial for high-affinity interactions with biological receptors.[1][6] Furthermore, the tautomeric nature of the 1,2,4-triazole ring, existing as 1H- and 4H-isomers, adds another layer of complexity and opportunity for synthetic diversification.[1][4] The N-alkylation of this core is a pivotal strategy for modulating the lipophilicity, steric profile, and ultimately, the pharmacological properties of the resulting derivatives.

Synthetic Methodologies for N-Alkylated 1,2,4-Triazoles: A Causal Analysis

The synthesis of N-alkylated 1,2,4-triazoles is primarily achieved through two main routes: direct alkylation of a pre-formed 1,2,4-triazole ring or the construction of the N-alkylated triazole ring from acyclic precursors. The choice of method is dictated by the desired regioselectivity (N1 vs. N4 alkylation) and the nature of the substituents.

Direct Alkylation of the 1,2,4-Triazole Ring: Navigating Regioselectivity

Direct alkylation of the 1,2,4-triazole ring presents a significant challenge due to the presence of two nucleophilic nitrogen atoms (N1 and N4), often leading to a mixture of isomers.[7] The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base, and the solvent.[7][8]

Generally, N1-alkylation is the kinetically favored pathway due to the higher nucleophilicity of the N1 nitrogen.[7] However, the thermodynamic stability of the resulting isomers can vary.

Workflow for Regioselective N1-Alkylation:

Triazole 1,2,4-Triazole Reaction Reaction Mixture Triazole->Reaction AlkylHalide Alkyl Halide (e.g., R-X) AlkylHalide->Reaction Base Base (e.g., DBU, K2CO3) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction N1_Isomer 1-Alkyl-1,2,4-triazole (Major Product) Reaction->N1_Isomer ~90% N4_Isomer 4-Alkyl-1,2,4-triazole (Minor Product) Reaction->N4_Isomer ~10% Separation Chromatographic Separation N1_Isomer->Separation N4_Isomer->Separation Amidine Amidine Amide In situ Amide Formation Amidine->Amide CarboxylicAcid Carboxylic Acid CarboxylicAcid->Amide Hydrazine Monosubstituted Hydrazine (R-NHNH2) Cyclization Cyclization Hydrazine->Cyclization Amide->Cyclization Triazole 1,3,5-Trisubstituted-1,2,4-triazole Cyclization->Triazole

Sources

electronic properties and dipole moment of 1-(2-methylpropyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Properties and Dipole Moment of 1-(2-methylpropyl)-1H-1,2,4-triazole Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Computational Chemists, and Materials Scientists.

Electronic Architecture, Dipole Dynamics, and Characterization Protocols

Executive Summary

1-(2-methylpropyl)-1H-1,2,4-triazole (also known as 1-isobutyl-1H-1,2,4-triazole) represents a critical structural motif in medicinal chemistry, particularly as a pharmacophore in antifungal agents (lanosterol 14


-demethylase inhibitors) and as a ligand in metal-organic frameworks (MOFs). This guide analyzes the compound’s electronic distribution, focusing on the inductive effects of the isobutyl group on the triazole ring's aromaticity and dipole moment. It provides a validated workflow for the computational prediction (DFT) and experimental determination of these properties.

Molecular Architecture & Electronic Fundamentals

Structural Geometry

The molecule consists of a five-membered aromatic 1,2,4-triazole ring substituted at the N1 position with an isobutyl (2-methylpropyl) group.

  • Ring Planarity: The triazole ring is strictly planar (

    
     hybridization).
    
  • Steric Influence: The bulky isobutyl group at N1 breaks the

    
     symmetry of the parent triazole, introducing steric hindrance that prevents coordination at N2, thereby directing electrophilic attack or metal coordination primarily to the N4  position.
    
Electronic Distribution

The electronic properties are governed by the interaction between the electron-deficient


-system of the azole ring and the electron-donating alkyl substituent.
AtomHybridizationElectronic Role
N1

(pyrrole-like)
Contributes lone pair to the

-system (aromatic sextet).[1] Bonded to isobutyl group.
N2

(pyridine-like)
Lone pair in

orbital (in-plane). Weak base.[1][2] Sterically shielded by isobutyl.
N4

(pyridine-like)
Lone pair in

orbital (in-plane). Primary basic center and coordination site.
Isobutyl

Exerts a positive inductive effect (+I), increasing electron density within the ring compared to the unsubstituted parent.

The Dipole Moment: Vector Analysis & Magnitude

The dipole moment (


) is the critical descriptor for this molecule's solubility profile and binding affinity.
Vector Components

The total dipole moment is the vector sum of two primary components:

  • The Ring Moment: Directed from the ring centroid towards the lone pairs of N2 and N4.

  • The Substituent Moment: The isobutyl group pushes electron density toward N1 (+I effect), enhancing the vector magnitude along the N1-C3/N1-C5 axis.

Quantitative Values (Predicted vs. Experimental)

While the parent 1H-1,2,4-triazole has a gas-phase dipole of ~2.72 D, N1-alkylation significantly increases polarity due to the breaking of tautomeric equilibrium and the electron-donating nature of the alkyl chain.

ParameterValue / RangeMethodology
Dipole Moment (

)
4.15 – 4.45 Debye DFT (B3LYP/6-311++G**) [Estimated]
Direction Towards N4Vector alignment with N4 lone pair
Polarizability (

)
~85-90 a.u.Calculated (isotropic)
LogP (Lipophilicity) 0.6 – 0.9Consensus Prediction

Critical Insight: The high dipole moment renders this compound highly soluble in polar aprotic solvents (DMSO, DMF) but moderately soluble in water. In drug design, this dipole aligns with the heme iron in CYP51 enzymes, facilitating strong coordinate bonding.

Frontier Molecular Orbitals (FMOs)

The reactivity of 1-isobutyl-1H-1,2,4-triazole is defined by its FMO gap, indicating a "hard" chemical character, stable against spontaneous oxidation but reactive toward strong electrophiles.

Energy Levels (DFT Level: B3LYP/6-311++G(d,p))
  • HOMO (Highest Occupied Molecular Orbital): Located primarily on the triazole ring carbons and N1.

    • Energy:[3][4][5][6][7]

      
       to 
      
      
      
      eV.
  • LUMO (Lowest Unoccupied Molecular Orbital): Located on the N2-N4 region (antibonding).

    • Energy:[3][4][5][6][7]

      
       to 
      
      
      
      eV.
  • Band Gap (

    
    ): 
    
    
    
    eV.
    • Implication: High chemical stability; low polarizability compared to fused systems (e.g., benzotriazoles).

Technical Protocols

Computational Determination Workflow (DFT)

To obtain precise values for this specific derivative, researchers must follow this self-validating computational protocol.

DFT_Workflow Start Input Structure (Z-Matrix/PDB) Opt Geometry Optimization Functional: B3LYP Basis: 6-311++G(d,p) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Minima Confirmed? (N_imag = 0) Freq->Check Check->Opt No (Saddle Point) Prop Property Calculation (Dipole, NBO, ESP) Check->Prop Yes Solv Solvation Model (PCM) Solvent: Water/DMSO Prop->Solv End Final Electronic Profile Solv->End

Figure 1: Standardized DFT workflow for determining electronic properties of triazole derivatives.

Experimental Synthesis & Validation

Before measuring physical properties, the compound must be synthesized with high regioselectivity to avoid the 4-isobutyl isomer.

Protocol: N-Alkylation of 1,2,4-Triazole

  • Reagents: 1,2,4-Triazole (1.0 eq), Isobutyl bromide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: Acetonitrile (ACN) or DMF (Dry).

  • Procedure:

    • Dissolve triazole and base in ACN. Stir at RT for 30 min.

    • Add isobutyl bromide dropwise.

    • Reflux at 80°C for 6-8 hours.

    • Monitor: TLC (Ethyl Acetate/Hexane 1:1).

  • Purification: The reaction yields a mixture of 1-alkyl (major) and 4-alkyl (minor) isomers. Isolate the 1-isobutyl isomer via column chromatography (Silica gel).

    • Differentiation: The 1-alkyl isomer has lower symmetry (

      
      ) compared to the 4-alkyl isomer (
      
      
      
      ), distinguishable by
      
      
      C NMR.

Dipole Measurement (Guggenheim Method):

  • Prepare 5 dilute solutions of the compound in a non-polar solvent (Benzene or Dioxane).

  • Measure the dielectric constant (

    
    ) and refractive index (
    
    
    
    ) for each concentration.
  • Plot

    
     vs. weight fraction (
    
    
    
    ) and
    
    
    vs.
    
    
    .
  • Calculate

    
     using the Debye equation adapted for solution phase.
    

Biological & Industrial Implications[2][8]

Pharmacophore Docking

The 1-isobutyl-1H-1,2,4-triazole moiety functions as the "warhead" in antifungal drugs.

  • Mechanism: The N4 nitrogen lone pair coordinates axially to the Heme Iron (

    
    ) in the CYP51 active site.
    
  • Selectivity: The isobutyl group fits into the hydrophobic access channel, providing van der Waals contacts that stabilize the binding.

Interaction_Map Drug 1-Isobutyl-Triazole N4 N4 Lone Pair Drug->N4 Iso Isobutyl Group Drug->Iso Heme Heme Iron (Fe) N4->Heme Coordinate Bond (Strong) Pocket Hydrophobic Pocket Iso->Pocket Van der Waals (Stabilizing) Target CYP51 Enzyme

Figure 2: Interaction logic of the isobutyl-triazole pharmacophore with CYP51 targets.

References

  • Electronic Structure of Triazoles: Palmer, M. H., et al.[6] "The electronic states of 1,2,4-triazoles: a study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy." Journal of Chemical Physics, 2012.[6] Link

  • Dipole Moments of Azoles: Alkorta, I., et al. "Induced dipole moments of diazoles and triazoles." ResearchGate, 2022. Link

  • Synthesis of Alkyl-Triazoles: Damdoom, W. K., et al. "Synthesis, Characterization of Some New 1,2,4-Triazole derivatives." Iraqi Journal of Science, 2025.[2] Link

  • DFT Methodologies for Heterocycles: BenchChem Technical Guides. "Quantum chemical calculations for 1,2,4-triazole-3-thiol derivatives." BenchChem, 2025.[3] Link

  • Medicinal Applications: Zhang, S., et al. "Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives."[8] National Institutes of Health (PMC), 2025. Link

Sources

Methodological & Application

synthesis protocol for 1-(2-methylpropyl)-1H-1,2,4-triazole from isobutyl halides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 1-(2-methylpropyl)-1H-1,2,4-triazole

Executive Summary

This guide details the synthesis of 1-(2-methylpropyl)-1H-1,2,4-triazole (1-isobutyl-1H-1,2,4-triazole) via the nucleophilic substitution of isobutyl bromide with 1,2,4-triazole.

The Core Challenge: The alkylation of 1,2,4-triazole is an ambident nucleophile problem. The triazolate anion can attack at the N1, N2, or N4 positions. While N1 and N2 are tautomerically equivalent in the unsubstituted ring, alkylation breaks this symmetry. The reaction typically yields a mixture of the N1-isomer (Target, ~90%) and the N4-isomer (Impurity, ~10%) .

The Solution: This protocol utilizes a thermodynamically controlled base/solvent system (


/DMF) to maximize the N1:N4 ratio, coupled with a specific chromatographic workup to isolate the pharmacologically relevant N1 isomer.

Strategic Analysis & Mechanism

Reaction Pathway

The reaction proceeds via an


 mechanism. The base deprotonates the triazole (

), generating a resonance-stabilized triazolate anion. This anion attacks the electrophilic carbon of the isobutyl halide.
  • Steric Factors: The isobutyl group is a

    
    -branched primary alkyl halide. It is sterically hindered compared to n-butyl but less than secondary halides. This increases the risk of 
    
    
    
    elimination (yielding isobutylene) if the reaction temperature is too high or the base is too strong (e.g., NaH).
  • Regioselectivity:

    • N1 Attack (Major): Kinetic and thermodynamic preference.

    • N4 Attack (Minor): Results in a symmetric cation intermediate (quaternary) or neutral species depending on conditions, but in basic media, the neutral N4-alkyl triazole is formed.

ReactionPathway Triazole 1,2,4-Triazole (Starting Material) Anion Triazolate Anion (Ambident Nucleophile) Triazole->Anion Deprotonation Base Base (K2CO3) Base->Anion Transition SN2 Transition State Anion->Transition + Isobutyl Bromide IsobutylBr Isobutyl Bromide (Electrophile) IsobutylBr->Transition N1_Product N1-Isomer (Major) Target Transition->N1_Product Attack at N1 (Sterically/Elect. Favored) N4_Product N4-Isomer (Minor) Byproduct Transition->N4_Product Attack at N4

Figure 1: Reaction pathway showing the divergent synthesis of N1 and N4 isomers.

Materials & Equipment

Reagents
ReagentEquiv.RoleCritical Attribute
1,2,4-Triazole 1.0NucleophileHigh purity (>98%)
Isobutyl Bromide 1.1 - 1.2ElectrophileWarning: Lachrymator.[1] Freshly distilled preferred.
Potassium Carbonate (

)
1.5BaseAnhydrous, granular (grind to powder).
DMF (N,N-Dimethylformamide) SolventMediumAnhydrous. Promotes

via cation solvation.
Ethyl Acetate / Hexanes -EluentFor chromatography.

Why Isobutyl Bromide? While Isobutyl Iodide is more reactive, it is significantly more expensive and unstable. Isobutyl Chloride reacts too slowly, requiring temperatures that promote elimination. The Bromide offers the optimal balance of reactivity and stability.

Detailed Protocol

Phase 1: Reaction Setup
  • Drying: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of nitrogen (

    
    ).
    
  • Charging: Add 1,2,4-Triazole (6.9 g, 100 mmol) and Anhydrous

    
     (20.7 g, 150 mmol)  to the flask.
    
  • Solvation: Add DMF (50 mL) .

    • Note: The volume of DMF should be roughly 0.5 M with respect to the triazole. Too dilute slows the reaction; too concentrated hinders stirring of the solid base.

  • Activation: Stir the heterogeneous mixture at room temperature for 30 minutes. This allows partial deprotonation and ensures the base is well-dispersed.

Phase 2: Alkylation
  • Addition: Add Isobutyl Bromide (12.0 mL, ~110 mmol) dropwise via a syringe or addition funnel over 10 minutes.

    • Control: Although the reaction is not violently exothermic, dropwise addition prevents localized high concentrations of halide that could favor side reactions.

  • Heating: Equip the flask with a reflux condenser. Heat the oil bath to 70°C .

    • Critical Parameter: Do not exceed 90°C. Higher temperatures significantly increase the rate of

      
       elimination of isobutyl bromide to isobutylene gas.
      
  • Monitoring: Stir at 70°C for 12–16 hours.

    • TLC Check: Use Ethyl Acetate (100%) or MeOH/DCM (5:95). Stain with Iodine or PMA. The starting triazole (very polar) will stay near the baseline; the product (less polar) will move up (

      
       in pure EtOAc).
      
Phase 3: Workup
  • Quench: Cool the mixture to room temperature. Pour into Ice Water (200 mL) .

    • Why: DMF is miscible with water. This partitions the DMF into the aqueous phase.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL) .

    • Note: Triazoles are water-soluble. Thorough extraction is necessary.

  • Washing: Wash the combined organic layers with Brine (saturated NaCl, 2 x 50 mL) to remove residual DMF.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) to yield a crude oil (usually pale yellow).
    
Phase 4: Purification (Isomer Separation)

This is the most critical step for scientific integrity. The crude contains both N1 and N4 isomers.

  • Column: Prepare a silica gel flash column.

  • Elution Gradient:

    • Start: 100% Hexanes (to elute residual alkyl halide).

    • Ramp: 50% EtOAc / 50% Hexanes.

    • Finish: 100% EtOAc.

  • Fraction Collection:

    • N1-Isomer (Target): Elutes second (more polar than halide, less polar than N4 isomer in some systems, but often overlapping; typically N1 is the major spot).

    • N4-Isomer: Often elutes with very different polarity or stays on the baseline depending on the stationary phase.

    • Validation: Check fractions by TLC.[2] Combine pure fractions.

  • Final Product: Evaporate solvent to obtain 1-(2-methylpropyl)-1H-1,2,4-triazole as a colorless oil or low-melting solid.

Analytical Validation (Self-Validating System)

To confirm you have the N1 isomer and not the N4 isomer , you must analyze the symmetry of the triazole ring protons via


 NMR.
FeatureN1-Isomer (Target) N4-Isomer (Byproduct)
Symmetry

(Plane of symmetry only)

(Axis of symmetry)
Ring Protons Distinct. H3 and H5 are chemically non-equivalent.Equivalent. H3 and H5 are chemically identical.
NMR Signal (Ring) Two separate singlets (e.g.,

7.9 and 8.2 ppm).
One singlet (integrating for 2H).

Expected


 NMR Data (CDCl3, 400 MHz) for N1-Isobutyl-1,2,4-triazole: 
  • 
     8.05 (s, 1H, Triazole-H)[1]
    
  • 
     7.90 (s, 1H, Triazole-H)[1]
    
  • 
     3.95 (d, 
    
    
    
    Hz, 2H,
    
    
    )
  • 
     2.20 (m, 1H, 
    
    
    
    )
  • 
     0.92 (d, 
    
    
    
    Hz, 6H,
    
    
    )

Note: If you see a singlet around 8.0-8.5 ppm integrating to 2H, you have isolated the N4 isomer.

Workflow Start Start: Triazole + K2CO3 + DMF Add Add Isobutyl Bromide (Dropwise) Temp: 25°C -> 70°C Start->Add Monitor Monitor TLC (12-16 Hours) Add->Monitor Workup Aqueous Workup (Extract w/ EtOAc, Wash Brine) Monitor->Workup Conversion Complete Crude Crude Mixture (N1 + N4 Isomers) Workup->Crude Column Flash Chromatography (Gradient Hex -> EtOAc) Crude->Column Analysis 1H NMR Validation (Check Ring Proton Symmetry) Column->Analysis Analysis->Column Symmetric H Signals (N4 impurity) Final Pure 1-isobutyl-1H-1,2,4-triazole Analysis->Final Distinct H Signals

Figure 2: Operational workflow for synthesis and purification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield

Elimination of Isobutyl Bromide.
Lower reaction temp to 60°C. Ensure base is not in huge excess.
High N4 Isomer Solvent polarity/Sterics.Switch solvent to Acetone (lower temp) or Acetonitrile. However, DMF usually favors N1.[3]
Emulsion in Workup DMF presence.Wash organic layer with water 3x before brine. Use a larger volume of extractant.
Starting Material Remains Incomplete alkylation.Add 0.1 eq of KI (Finkelstein condition) to generate transient Isobutyl Iodide in situ.

References

  • Regioselectivity Data: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Synthetic Methodology: Bulger, P. G.; Cottrell, I. F.; Cowden, C. J.; Davies, A. J.; Dolling, U.-H. "The synthesis of 1,2,4-triazoles via the alkylation of 1,2,4-triazole." Tetrahedron Letters, 2000 , 41, 1297-1301. Link

  • NMR Characterization: Simpson, T. J.; Smith, A. "Differentiation of N1- and N4-substituted 1,2,4-triazoles by NMR." Journal of Organic Chemistry, 2002, 67, 9340. (General reference for symmetry arguments in triazole NMR).
  • Safety Data: PubChem Compound Summary for 1,2,4-Triazole. National Center for Biotechnology Information. Link

Sources

Application Note: High-Performance Synthesis of Hydrophobic MOFs Using 1-(2-methylpropyl)-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The ligand 1-(2-methylpropyl)-1H-1,2,4-triazole (also referred to as 1-isobutyl-1H-1,2,4-triazole or ibtz ) represents a critical structural motif for Next-Generation MOFs. Unlike the parent 1,2,4-triazole, which forms dense, hydrophilic coordination networks, the ibtz derivative introduces a bulky, hydrophobic isobutyl tail at the N1 position.

Why This Ligand?
  • Hydrolytic Stability: The aliphatic isobutyl shield protects the metal-nitrogen coordination bond from water attack, addressing a common failure mode in MOF therapeutics.

  • Pore Environment Engineering: The steric bulk of the isobutyl group prevents framework interpenetration, creating accessible hydrophobic pockets ideal for encapsulating non-polar Active Pharmaceutical Ingredients (APIs).

  • Structural Diversity: Blocking the N1 site forces the ligand to bridge metals exclusively via N2 and N4, promoting the formation of 1D chains or pillared-layer structures rather than amorphous aggregates.

This guide provides a validated protocol for synthesizing the ligand and deploying it to construct a Zinc-based hydrophobic MOF, designated here as Zn-ibtz-01 .

Part 2: Ligand Synthesis Protocol

Objective: Synthesize high-purity 1-(2-methylpropyl)-1H-1,2,4-triazole for MOF coordination.

Reaction Pathway

The synthesis proceeds via an


 alkylation of 1,2,4-triazole using isobutyl bromide in the presence of a base.

LigandSynthesis Triazole 1,2,4-Triazole (C2H3N3) Intermediate Transition State (SN2 Attack) Triazole->Intermediate Reflux, 80°C Reagents Isobutyl Bromide + K2CO3 (in Acetonitrile) Reagents->Intermediate Product 1-isobutyl-1H-1,2,4-triazole (Ligand) Intermediate->Product Major Product (N1) Isomer 4-isobutyl isomer (Minor Impurity) Intermediate->Isomer <10% Yield

Figure 1: Synthetic pathway for the production of the ibtz ligand. The N1-alkylation is favored thermodynamically.

Step-by-Step Methodology
StepOperationCritical Parameters
1. Solvation Dissolve 1,2,4-triazole (6.9 g, 100 mmol) in Acetonitrile (150 mL) .Use anhydrous solvent to prevent side reactions.
2. Deprotonation Add Potassium Carbonate (K₂CO₃, 20.7 g, 150 mmol) . Stir for 30 min at RT.Ensure fine powder K₂CO₃ for max surface area.
3. Alkylation Add 1-Bromo-2-methylpropane (15.0 g, 110 mmol) dropwise over 20 mins.Exothermic; maintain temp < 40°C during addition.
4. Reflux Heat to 80°C and reflux for 12–16 hours .Monitor via TLC (Ethyl Acetate:Hexane 1:1).
5. Purification Filter off inorganic salts. Evaporate solvent.[1][2] Distill residue under vacuum.Target BP: 70–72°C at 2 mmHg.
6. Validation Verify structure via ¹H NMR (CDCl₃).Look for doublet (0.9 ppm) and triazole protons (7.9, 8.1 ppm).

Part 3: MOF Synthesis (Protocol: Zn-ibtz-01)

Objective: Create a crystalline Zinc-Triazolate framework utilizing ibtz as a bridging ligand.

Experimental Logic

We employ a Solvothermal Approach . The high temperature and pressure maximize defect repair, yielding single crystals suitable for diffraction. A co-ligand (Terephthalic Acid) is optional but recommended to create a 3D pillared structure; however, this protocol focuses on the pure [Zn(ibtz)₂] coordination polymer for maximum hydrophobicity.

Workflow Diagram

MOFSynthesis Precursors Precursors: Zn(NO3)2 · 6H2O + ibtz Ligand Mixing Solvent Mixing: DMF : Ethanol (1:1) Ultrasonication (10 min) Precursors->Mixing Solvothermal Solvothermal Reaction: 120°C, 48 Hours Teflon-lined Autoclave Mixing->Solvothermal Cooling Slow Cooling: 5°C/hour to RT Solvothermal->Cooling Crystal Growth Washing Activation: Wash w/ DMF then Ethanol Solvent Exchange (3 days) Cooling->Washing FinalMOF Final Product: Zn-ibtz-01 Crystals Washing->FinalMOF

Figure 2: Solvothermal workflow for Zn-ibtz-01 synthesis.

Detailed Protocol
1. Precursor Preparation
  • Metal Source: Zinc Nitrate Hexahydrate (Zn(NO₃)₂ · 6H₂O) — 297 mg (1.0 mmol).

  • Ligand: 1-isobutyl-1H-1,2,4-triazole (ibtz) — 250 mg (2.0 mmol).

  • Solvent System: DMF (5 mL) + Ethanol (5 mL). Note: DMF acts as a base source via slow decomposition to dimethylamine, aiding deprotonation.

2. Reaction Assembly
  • Dissolve Zn salt and Ligand in the solvent mixture in a 20 mL glass vial.

  • Sonicate for 10 minutes until a clear, homogeneous solution is obtained.

  • Transfer the solution to a 25 mL Teflon-lined stainless steel autoclave .

  • Seal tightly.

3. Thermal Treatment
  • Ramp Up: 2°C/min to 120°C.

  • Dwell: Hold at 120°C for 48 hours.

  • Ramp Down: 0.1°C/min to Room Temperature (Critical for crystal quality).

4. Post-Synthetic Processing (Activation)
  • Decant the mother liquor. Colorless block crystals should be visible.

  • Wash 1: DMF (3 x 10 mL) to remove unreacted ligand.

  • Wash 2: Ethanol (3 x 10 mL) over 24 hours to exchange pore solvent.

  • Drying: Activate under vacuum at 80°C for 12 hours. Do not exceed 100°C initially to prevent framework collapse.

Part 4: Characterization & Expected Data

Powder X-Ray Diffraction (PXRD)
  • Low Angle Peaks: Expect strong reflections at 2θ ≈ 8–10°, indicative of the large d-spacing created by the isobutyl groups separating the metal chains.

  • Crystallinity: Sharp peaks confirm the formation of an ordered MOF rather than an amorphous coordination polymer.

FTIR Spectroscopy
Wavenumber (cm⁻¹)AssignmentDiagnostic Value
3100–3130 C-H stretch (Triazole ring)Indicates presence of aromatic ring.
2870–2960 C-H stretch (Aliphatic Isobutyl)Key Identifier: Confirms ligand integration.
1600–1620 C=N stretchShifted from free ligand, confirming coordination to Zn.
~450 Zn-N stretchDirect evidence of Metal-Ligand bond.
Thermal Stability (TGA)
  • Solvent Loss: < 100°C (Ethanol).

  • Ligand Decomposition: The framework should remain stable up to ~250°C . The hydrophobic isobutyl group adds thermal robustness compared to unsubstituted triazoles.

Part 5: Applications in Drug Development

The Zn-ibtz-01 framework is specifically engineered for the delivery of Class II/IV BCS (Biopharmaceutics Classification System) drugs (Low Solubility).

Mechanism of Action[3]
  • Hydrophobic Shielding: The isobutyl groups line the pore walls, creating a "greasy" environment.

  • Encapsulation: Hydrophobic drugs (e.g., Ibuprofen, Paclitaxel) partition preferentially into these pores from a solvent solution.

  • Release: Upon exposure to biological media (pH 7.4), the weak Zn-N bonds slowly hydrolyze (or the drug diffuses out), providing sustained release.

Loading Protocol (Example: Ibuprofen)
  • Degas the MOF at 100°C under vacuum for 6 hours.

  • Soak MOF (100 mg) in a saturated Hexane solution of Ibuprofen (10 mL) for 24 hours.

  • Filter and wash briefly with cold hexane.

  • Measure loading capacity via TGA (Expect 10–20 wt%).

References

  • Haasnoot, J. G. (2000). Mononuclear, oligonuclear and polynuclear metal coordination compounds with 1,2,4-triazole derivatives as ligands. Coordination Chemistry Reviews, 200-202, 131-185. Link

  • Ouellette, W., et al. (2009). Hydrothermal synthesis and structural characterization of a series of organic-inorganic hybrid solids based on the 1,2,4-triazole ligand. CrystEngComm, 11, 2154-2162. Link

  • Potapov, A. S., et al. (2011). Synthesis and crystal structure of coordination polymers of zinc(II) and cadmium(II) with 1-alkyl-1,2,4-triazoles. Polyhedron, 30(17), 2843-2849. Link(Key reference for alkyl-triazole synthesis).

  • Rojas, S., et al. (2014). Metal-Organic Frameworks as Drug Delivery Systems. Molecules, 19(10), 16324-16347. Link

Sources

Application Notes and Protocols: A Detailed Guide to the N-alkylation of 1,2,4-Triazole with Isobutyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatility of N-Alkylated 1,2,4-Triazoles

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] N-alkylation of the 1,2,4-triazole ring is a fundamental synthetic transformation that allows for the introduction of diverse substituents, thereby modulating the steric, electronic, and pharmacokinetic properties of the resulting molecules. This fine-tuning is critical in the development of novel antifungal agents, anticancer therapeutics, and specialized ionic liquids.[2][3] This guide provides a comprehensive overview of the N-alkylation of 1,2,4-triazole with isobutyl bromide, delving into the underlying mechanistic principles, offering detailed experimental protocols, and outlining methods for the characterization of the resulting isomeric products.

Mechanistic Insights: The Challenge of Regioselectivity

The N-alkylation of 1,2,4-triazole with an alkyl halide, such as isobutyl bromide, proceeds via a nucleophilic substitution reaction. The triazole anion, generated in the presence of a base, acts as the nucleophile. A key challenge in this synthesis is controlling the regioselectivity of the alkylation, as the triazole anion possesses two distinct nucleophilic nitrogen atoms: N1 and N4. This leads to the potential formation of two isomeric products: 1-isobutyl-1H-1,2,4-triazole and 4-isobutyl-4H-1,2,4-triazole.

The ratio of these isomers is influenced by several factors, including the choice of base, solvent, and reaction temperature. Generally, alkylation at the N1 position is favored under thermodynamic control, while N4 alkylation can be promoted under kinetic control. The use of sterically hindered bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), has been reported to favor the formation of the N1-alkylated isomer.[4] Conversely, the use of alkali metal hydroxides or carbonates in polar aprotic solvents often yields a mixture of both isomers.

Figure 1: General reaction pathway for the N-alkylation of 1,2,4-triazole.

Experimental Protocols

This section outlines two distinct protocols for the N-alkylation of 1,2,4-triazole with isobutyl bromide: a standard procedure using potassium carbonate and a more advanced microwave-assisted method.

Protocol 1: Standard N-Alkylation using Potassium Carbonate

This protocol is a robust and widely applicable method for the synthesis of N-alkylated triazoles.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,2,4-Triazole≥98%Sigma-Aldrich
Isobutyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
N,N-Dimethylformamide (DMF), anhydrous≥99.8%Acros Organics
Ethyl acetate (EtOAc)ACS GradeVWR
Brine (saturated NaCl solution)-In-house preparation
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeEMD Millipore
Silica gel60 Å, 230-400 meshSorbent Technologies

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF) (approximately 10 mL per gram of 1,2,4-triazole).

  • Addition of Alkylating Agent: Stir the suspension at room temperature for 15 minutes. To this mixture, add isobutyl bromide (1.1 eq) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate. Dilute the filtrate with ethyl acetate and wash with water (3 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to separate the N1 and N4 isomers.

Figure 2: Workflow for the standard N-alkylation protocol.

Protocol 2: Microwave-Assisted N-Alkylation

This method offers a significant reduction in reaction time and can lead to improved yields and regioselectivity.[3]

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,2,4-Triazole≥98%Sigma-Aldrich
Isobutyl bromide≥98%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
[bmim][Br] (1-butyl-3-methylimidazolium bromide)≥98%IoLiTec
Dichloromethane (DCM)ACS GradeVWR

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1,2,4-triazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and isobutyl bromide (1.1 eq).

  • Addition of Ionic Liquid: Add [bmim][Br] (0.5 eq) to the reaction vessel.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 100 °C for 10-30 minutes.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Extract the product from the ionic liquid with dichloromethane (3 x 10 mL).

  • Concentration and Purification: Combine the organic extracts and concentrate under reduced pressure. Purify the crude product by flash column chromatography as described in Protocol 1.

Characterization of Isomers

The two primary products, 1-isobutyl-1H-1,2,4-triazole and 4-isobutyl-4H-1,2,4-triazole, can be distinguished by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Expected NMR Characteristics:

IsomerKey ¹H NMR FeaturesKey ¹³C NMR Features
1-Isobutyl-1H-1,2,4-triazole Two distinct singlets for the triazole ring protons (H3 and H5). A doublet for the methylene protons of the isobutyl group.Two distinct signals for the triazole ring carbons (C3 and C5).
4-Isobutyl-4H-1,2,4-triazole One singlet for the two equivalent triazole ring protons (H3 and H5). A doublet for the methylene protons of the isobutyl group.One signal for the two equivalent triazole ring carbons (C3 and C5).

Note: The chemical shifts will be influenced by the solvent used for NMR analysis. It is recommended to acquire both ¹H and ¹³C NMR spectra for unambiguous characterization. Further confirmation of the structures can be obtained through mass spectrometry and elemental analysis.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive reagents, insufficient base, or low reaction temperature.Check the purity of starting materials. Use a stronger base (e.g., NaH) if necessary. Ensure the reaction temperature is maintained.
Formation of multiple products Side reactions or dialkylation.Use a slight excess of 1,2,4-triazole. Carefully control the stoichiometry of the alkylating agent.
Difficulty in separating isomers Similar polarities of the N1 and N4 isomers.Optimize the eluent system for column chromatography. Consider using a different stationary phase (e.g., alumina) or preparative HPLC.

Conclusion

The N-alkylation of 1,2,4-triazole with isobutyl bromide is a versatile reaction that provides access to valuable building blocks for drug discovery and materials science. While the formation of isomeric products presents a challenge, careful selection of reaction conditions and appropriate purification techniques can lead to the successful synthesis and isolation of the desired N-isobutyl-1,2,4-triazoles. The protocols and characterization guidelines presented in this document provide a solid foundation for researchers to perform this important transformation efficiently and effectively.

References

  • Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]

  • Novel 1,2,4-triazole clubbed with 1,3,4-oxadiazole motifs as efficient antimicrobial agents from N-arylsydnone as synthon. Journal of the Indian Chemical Society. [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Organic Communications. [Link]

  • General procedure for the synthesis of 1,2,4-triazole derivatives. The Royal Society of Chemistry. [Link]

  • Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry. [Link]

  • Supplementary Information (SI) for Chemical Science. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterizations of Some New 4H-1,2,4-Triazole Derivatives. TÜBİTAK Academic Journals. [Link]

  • An improved method for the N-alkylation of benzotriazole and 1,2,4-triazole. ResearchGate. [Link]

  • Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. [Link]

  • 1H and 13C NMR chemical shifts of 1 compared with related heterocycles. ResearchGate. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Al-Nahrain University. [Link]

  • Synthesis, experimental and theoretical characterization with inhibitor activity for 1,2,4-traizaol derivatives. CORE. [Link]

  • 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. [Link]

  • ¹H, ¹³C, and ¹⁵N NMR chemical shifts of 4-substituted 1,2,4-triazoles... ResearchGate. [Link]

  • NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

  • Synthesis and Characterization of New 1,2,4-Triazole Derivatives Form 2-Naphthol. ResearchGate. [Link]

  • Regioselective 1H-1,2,4 Triazole alkylation. Slideshare. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]

  • Synthesis of 1,2,4-triazoles employing isocyanides. Griffith University. [Link]

  • 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. [Link]

Sources

Application Note: Crystal Growth Architectures for 1-(2-methylpropyl)-1H-1,2,4-triazole Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,2,4-triazole moiety is a cornerstone pharmacophore in antifungal therapeutics (e.g., fluconazole, itraconazole) and a critical ligand in Metal-Organic Frameworks (MOFs). Specifically, 1-(2-methylpropyl)-1H-1,2,4-triazole (isobutyl-triazole) presents unique crystallization challenges due to the steric bulk of the branched isobutyl group, which often disrupts packing efficiency, leading to oiling-out (liquid-liquid phase separation) rather than nucleation.

This guide provides an autonomous, field-validated protocol for engineering crystalline salts of isobutyl-triazole. By leveraging the ionic interactions of the triazolium cation, we bypass the kinetic traps associated with the neutral molecule.

Chemical Context & Pre-Crystallization Thermodynamics

The Challenge of the Isobutyl Group

Unlike linear alkyl chains (n-propyl/n-butyl) that can interdigitate to stabilize crystal lattices, the 2-methylpropyl (isobutyl) group introduces a "Y-shaped" steric hindrance.

  • Rotational Freedom: The C-N bond allows rotation, but the terminal branching creates a high entropic barrier to ordering.

  • Weak Basicity: The N4 nitrogen is the primary protonation/alkylation site (

    
     for the conjugate acid). Salt formation requires strong acids (
    
    
    
    ) or highly electrophilic alkylating agents.
Salt Synthesis Workflow

Before crystallization, the target salt must be synthesized in high purity. Impurities (unreacted hydrazine, isomers) are potent nucleation inhibitors.

Reaction Scheme (Protonation):



(Where X = Cl, NO3, ClO4, BF4)

Reaction Scheme (Quaternization):



Figure 1: Pre-crystallization synthesis and isolation workflow to ensure starting material purity.

Critical Parameters for Solubility

Successful crystal growth relies on manipulating the metastable zone width (MSZW). For triazolium salts, the choice of solvent is dictated by the anion.

Table 1: Solvent Selection Matrix for Isobutyl-Triazole Salts

Anion TypeInteraction ModeRecommended "Good" SolventsRecommended Anti-Solvents
Halides (Cl⁻, Br⁻) Strong H-bondingMethanol, Ethanol, WaterDiethyl Ether, Acetone, THF
Nitrate (

)
Planar StackingAcetonitrile, NitromethaneToluene, Ethyl Acetate
Perchlorate (

)
Weakly CoordinatingAcetone, AcetonitrileEther, Hexane
Tetraphenylborate Bulky/HydrophobicAcetone, DCMWater, Alcohols

Warning: Perchlorate salts of organic heterocycles are potentially explosive. Handle on small scales (<100 mg) with blast shielding.

Experimental Protocols

Protocol A: Vapor Diffusion (The "Gold Standard" for Oils)

This method is superior for isobutyl derivatives because it gently pushes the system into supersaturation without the thermal shock that causes oiling out.

Mechanism: A volatile anti-solvent diffuses into a solution of the salt, slowly lowering the solubility limit.

Materials:

  • Inner vial (4 mL glass, straight-walled).

  • Outer jar (20 mL glass with screw cap).

  • Solvent Pair: Methanol (Solvent) / Diethyl Ether (Anti-solvent).

Step-by-Step:

  • Dissolution: Dissolve 50 mg of the isobutyl-triazole salt in the minimum amount of Methanol (approx. 0.5–1.0 mL) in the inner vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary.

  • Assembly: Place the open inner vial inside the outer jar.

  • Charging: Carefully pipette 3–5 mL of Diethyl Ether into the outer jar. Crucial: Do not let the ether spill into the inner vial.

  • Sealing: Cap the outer jar tightly. Seal with Parafilm to prevent total evaporation.

  • Incubation: Store at a constant temperature (20°C) in a vibration-free zone.

  • Observation:

    • Day 1: Volume in inner vial increases (ether absorption).

    • Day 3: Schlieren lines visible (mixing).

    • Day 5-7: Nucleation of prisms or blocks.

Why this works: The isobutyl group's steric bulk often prevents rapid packing. Vapor diffusion allows the molecules to slowly orient (minimize entropic penalty) before locking into the lattice.

Protocol B: Slow Cooling with Seed Enhancement

For salts that are thermally stable (e.g., Hydrochloride or Nitrate).

Materials:

  • Programmable heating/cooling block (e.g., Mettler Toledo EasyMax or standard hotplate with probe).

  • Solvent: Acetonitrile or Isopropanol.

Step-by-Step:

  • Saturation: Create a saturated solution at 60°C. (Approx. concentration: 100 mg/mL, dependent on specific anion).

  • Clarification: Filter the hot solution through a pre-warmed glass frit to remove dust (heterogeneous nuclei).

  • Cooling Ramp:

    • Cool from 60°C to 40°C at 5°C/hour .

    • Hold at 40°C for 2 hours.

    • Cool from 40°C to 0°C at 1°C/hour .

  • Seeding (Optional but Recommended): If no crystals appear at 35°C, add a single micro-crystal (obtained from a rapid evaporation test) to induce nucleation.

  • Harvest: Filter cold. Wash with cold hexane.

Protocol C: Solvothermal Growth (For Coordination Polymers)

If the goal is to coordinate the isobutyl-triazole to a metal center (e.g., Zn, Cu, Ag).

Mechanism: High pressure and temperature increase the solubility of precursors, allowing the formation of kinetic products that are insoluble at STP.

Step-by-Step:

  • Charge: In a 23 mL Teflon-lined autoclave, mix:

    • 1-(2-methylpropyl)-1H-1,2,4-triazole (1 mmol).

    • Metal Salt (e.g.,

      
      ) (0.5 mmol).
      
    • Solvent:

      
      :Ethanol (1:1 v/v, 10 mL).
      
  • Cycle: Heat to 120°C for 48 hours. Cool at 5°C/hour to room temperature.

  • Result: This often yields high-quality single crystals suitable for X-ray diffraction (XRD), as the slow cooling under pressure favors thermodynamic stability.

Visualizing the Crystallization Pathway

The following diagram illustrates the decision logic for choosing the correct technique based on the behavior of the isobutyl-triazole salt.

Figure 2: Decision matrix for selecting the optimal crystallization technique based on physical properties.

Characterization & Validation

To validate that the crystals are the desired salt and not a solvate or polymorph, the following analytical suite is required:

  • Single Crystal XRD (SC-XRD): The definitive proof. Look for the protonation site on N4 and the conformation of the isobutyl tail.

  • Powder XRD (PXRD): Compare the experimental pattern with the simulated pattern from SC-XRD to ensure bulk phase purity.

  • Differential Scanning Calorimetry (DSC):

    • Sharp Endotherm: Indicates a pure crystalline phase.

    • Broad/Multiple Peaks: Indicates polymorphism or solvate loss.

    • Glass Transition (

      
      ): Indicates amorphous content (failed crystallization).
      

References

  • Riccobono, A., et al. (2022). "Crystal and molecular structure of series of triphilic ionic liquid-crystalline materials based on the 1,2,4-triazolium cation."[1] CrystEngComm, 24, 7852-7864. Link

    • Context: Establishes structural trends in alkyl-triazolium salts, crucial for understanding the packing of the isobutyl deriv
  • Hampton Research. (n.d.). "Sitting Drop Vapor Diffusion Crystallization." Crystal Growth 101. Link

    • Context: Authoritative protocol for vapor diffusion mechanics adapted in Protocol A.
  • Matulková, I., et al. (2011). "Crystal structures of five 1-alkyl-4-aryl-1,2,4-triazol-1-ium halide salts." Acta Crystallographica Section E, 67(9), o2448–o2449. Link

    • Context: Provides specific lattice parameters and synthesis conditions for isopropyl analogs, the closest structural homolog to the isobutyl target.
  • BenchChem. (2025).[2] "Purification of 1,2,4-Triazole Salts." Technical Support Center. Link

    • Context: Source for troubleshooting "oiling out" issues and purific
  • Zhu, M., et al. (2019). "Triazolium-Based Ionic Liquids: A Novel Class of Cellulose Solvents."[3] ACS Sustainable Chemistry & Engineering, 7(9). Link

    • Context: Validates the synthesis of triazolium acetates and their solubility behaviors, relevant for Protocol B.

Sources

Troubleshooting & Optimization

thermal stability issues of 1-(2-methylpropyl)-1H-1,2,4-triazole at high temperatures

[1]

Status: Operational Analyst: Senior Application Scientist, Process Safety Unit Subject: Thermal Decomposition, Runaway Reactions, and Purity Degradation at High T

Executive Technical Summary

1-(2-methylpropyl)-1H-1,2,4-triazole is a critical intermediate in the synthesis of agrochemicals (e.g., conazole fungicides) and coordination polymers.[1] While the 1,2,4-triazole ring exhibits significant aromatic stability, the introduction of the isobutyl group at the N1 position alters its thermodynamic profile.

Unlike the parent 1H-1,2,4-triazole (mp 120°C), the 1-isobutyl derivative typically presents as a liquid or low-melting solid with increased volatility.[1] The primary thermal risks are oxidative degradation of the alkyl chain (starting ~150°C) and catastrophic ring cleavage/nitrogen release (onset >260°C).

Core Thermal Safety Data
ParameterValue (Approx.)Critical Note
Melting Point < 25°C (Liquid)Significantly lower than parent triazole due to symmetry breaking.[1]
Boiling Point ~240–250°CDo not distill at atmospheric pressure without stability testing.[1]
Flash Point ~110–120°CCombustible.[1] Vapors form explosive mixtures with air.[1]
Decomposition Onset (

)
~270°C Exothermic ring opening.[1] Releases

,

,

.
Safe Operating Limit < 180°C Recommended maximum process temperature (MPT).[1]

Troubleshooting Guide (Q&A)

Issue 1: "We are observing a sudden pressure spike in the reactor during distillation."

Diagnosis: Thermal Decomposition with

Mechanism:

1

Corrective Action:

  • Immediate: Stop heating and engage emergency cooling. Vent the reactor carefully to a scrubber (risk of HCN evolution).

  • Process Adjustment: Switch from atmospheric distillation to vacuum distillation .

    • Target: Reduce pot temperature to <150°C.

    • Vacuum:[1] < 10 mbar is recommended to keep the boiling point well below the decomposition threshold.[1]

Issue 2: "The product is turning yellow/brown after heating at 160°C."

Diagnosis: Oxidative Degradation of the Isobutyl Chain. Mechanism: While the triazole ring is stable, the benzylic-like position (the

1

Corrective Action:

  • Inerting: Ensure the headspace is strictly blanketed with Nitrogen or Argon.[1]

  • Antioxidants: If the process allows, add trace radical scavengers (e.g., BHT) during the heating phase.

  • Root Cause: Check for air leaks in the reactor seals.[1] At >150°C, even trace

    
     causes rapid discoloration.
    
Issue 3: "Our yield is dropping, and we see a new peak in the HPLC."

Diagnosis: Thermal Isomerization (1-Alkyl vs. 4-Alkyl migration). Mechanism: 1,2,4-triazoles can undergo thermal rearrangement.[1][2][3][4] While the 1-substituted form is generally more stable, prolonged heating at high temperatures (>200°C) can promote migration of the isobutyl group to the N4 position (forming the 4-isobutyl isomer), which is often an impurity.[1]

Corrective Action:

  • Temperature Control: Reduce reaction temperature by 20°C and extend time if necessary.

  • Catalyst Check: Metal salts (often used in coupling) can catalyze this isomerization.[1] Ensure rigorous removal of metal residues before high-temp workup.[1]

Visualizing the Hazard: Degradation Pathways

The following diagram illustrates the two distinct failure modes: Oxidative Degradation (Quality Issue) and Ring Thermolysis (Safety Issue).

TriazoleStabilityStart1-Isobutyl-1,2,4-Triazole(T < 150°C)HeatingHeating PhaseStart->HeatingOxidationOxidative Attack(Presence of O2)Heating->OxidationAir LeakHighHeatT > 270°C(or Acidic Catalysis)Heating->HighHeatProcess ExcursionPeroxidePeroxide IntermediateOxidation->PeroxideTarYellow/Brown Tar(Aldehydes + Oligomers)Peroxide->TarDegradationRingOpenRing CleavageHighHeat->RingOpenExplosionRunaway Reaction(N2 + HCN Gas Release)RingOpen->ExplosionRapid Pressure Rise

Caption: Figure 1.[1] Dual degradation pathways.[1] The upper path represents quality loss via oxidation; the lower path represents safety failure via thermal decomposition.

Standardized Validation Protocols

Before scaling up any reaction involving 1-isobutyl-1,2,4-triazole >150°C, perform these validation steps.

Protocol A: Thermal Stability Screening (DSC)

Purpose: Determine the "Point of No Return" (

  • Instrument: Differential Scanning Calorimeter (DSC).[1]

  • Sample: 2–5 mg of 1-isobutyl-1,2,4-triazole (pure).

  • Pan: High-pressure gold-plated or stainless steel pan (sealed). Do not use open aluminum pans as sublimation will mask decomposition.[1]

  • Ramp: 5°C/min from 30°C to 400°C.

  • Analysis:

    • Look for a sharp exothermic peak.[1]

    • Pass Criteria: No exothermic events < 200°C.

    • Fail Criteria: Exotherm onset < 180°C (indicates contamination or catalytic impurities).[1]

Protocol B: Isothermal Stress Test (HPL-QC)

Purpose: Simulate process conditions to check for isomerization/tarring.[1]

  • Setup: Place 1g of sample in a sealed vial under Nitrogen.

  • Heat: Incubate at your target process temperature (e.g., 160°C) for 24 hours.

  • Analysis: Dissolve in Acetonitrile and inject into HPLC (C18 column, Water/ACN gradient).

  • Evaluation: Compare purity against a fresh standard.

    • Warning: If purity drops by >1%, the process temperature is too high for long durations.

References

  • Chemical Safety Data Sheet: 1,2,4-Triazole . (2026). ChemicalBook.[1][5] Retrieved from

  • Safety Data Sheet: 1,2,4-Triazole . (2025). Carl Roth.[1][6][7] Retrieved from [7]

  • 1H-1,2,4-Triazole: Structure and Properties . (2025). PubChem. Retrieved from

  • Thermal Decomposition Mechanisms of Triazole Derivatives. (2017). Journal of Loss Prevention in the Process Industries.
  • Synthesis and Thermal Stability of 1-Alkyl-1,2,4-triazoles . (2025). ResearchGate.[1][3][8] (General alkyl-triazole stability data).

Validation & Comparative

A Comparative Study of Steric Hindrance in N-Alkylated Triazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

[CITY, STATE] – Triazole derivatives are a cornerstone of modern medicinal chemistry and materials science, with their utility often dictated by the specific substitution pattern on the triazole ring.[1][2][3] The regioselective N-alkylation of triazoles, a critical step in the synthesis of these valuable compounds, is frequently governed by a delicate interplay of electronic and steric factors. This guide provides an in-depth comparative analysis of steric hindrance in the N-alkylation of 1,2,3-triazoles and 1,2,4-triazoles, offering insights for researchers, scientists, and drug development professionals.

The Challenge of Regioselectivity in Triazole Alkylation

The triazole nucleus possesses multiple nitrogen atoms that can potentially undergo alkylation, leading to a mixture of N1, N2, and in the case of 1,2,3-triazoles, N3-alkylated isomers.[4] Achieving high regioselectivity is paramount, as the biological activity and material properties of the resulting isomers can vary significantly.[4] While electronic effects play a crucial role, steric hindrance exerted by substituents on both the triazole ring and the alkylating agent is a powerful tool for directing the reaction to a desired nitrogen atom.

1,2,3-Triazoles: A Tale of Two (or Three) Nitrogens

In the realm of 1,2,3-triazoles, the N-alkylation reaction can yield N1 and N2 isomers, and if the 1-position is unsubstituted, an N3 isomer. Generally, N1 alkylation is kinetically favored due to the higher electron density at this position.[4] However, the N2-substituted isomer is often the thermodynamically more stable product.[4][5]

The Influence of Ring Substituents

The presence of substituents at the C4 and C5 positions of the 1,2,3-triazole ring dramatically influences the regioselectivity of N-alkylation. Bulky groups at these positions create significant steric hindrance around the adjacent N1 and N3 atoms, thereby favoring alkylation at the more sterically accessible N2 position.[4][5] For instance, the alkylation of 4,5-disubstituted 1,2,3-triazoles often proceeds with complete N2 regioselectivity.[4][5]

A study by Wipf and co-workers demonstrated a clever strategy utilizing this principle. They employed a 4,5-dibromo-1,2,3-triazole, which directs alkylation exclusively to the N2 position. The bromine atoms can then be subsequently transformed into various other functional groups, providing a versatile route to N2-substituted 4- or 4,5-substituted 1,2,3-triazoles.[4]

Even a single substituent can exert a notable steric effect. For example, the alkylation of 4-phenyl-1,2,3-triazole with ethyl chloroacetate shows a 5:1 selectivity in favor of the N2-regioisomer.[5]

The Role of the Alkylating Agent

The nature of the alkylating agent also plays a critical role. Larger, more sterically demanding alkylating agents will preferentially react at the less hindered nitrogen atom. This effect is highlighted in the acylation of 1,2,3-triazoles, where bulky acylating reagents favor the formation of the N1-isomer.[6] Conversely, less bulky reagents like methyl iodide can sometimes lead to mixtures of isomers even in sterically biased systems.[5]

1,2,4-Triazoles: A Simpler, Yet Still Nuanced System

The N-alkylation of 1,2,4-triazoles typically yields a mixture of N1 and N4 isomers, with the N2 position being less nucleophilic. The regioselectivity is influenced by a combination of factors including the nature of the substituent on the triazole ring, the alkylating agent, the base, and the solvent.[7]

In the case of 1,2,4-triazole-3-thiones, alkylation can occur on the sulfur atom as well as the nitrogen atoms. Studies have shown that the alkylation of S-substituted 1,2,4-triazoles can lead to a mixture of S,N1- and S,N2-dialkylated products, with the latter often being the major product.[8]

Experimental Data: A Quantitative Look at Steric Effects

The following tables summarize experimental data from various studies, illustrating the impact of steric hindrance on the regioselectivity of triazole N-alkylation.

Table 1: Regioselectivity in the Alkylation of 4-Substituted 1,2,3-Triazoles

Triazole Substituent (R)Alkylating AgentBaseSolventN1:N2 RatioReference
PhenylEthyl ChloroacetateEt3NDMF1:5[5]
PhenylMethyl IodideK2CO3DMFMixture[5]
5-Aryl-4-fluoroVarious Alkyl HalidesVariousVariousPredominantly N2[5]

Table 2: Regioselectivity in the Acylation of a 1,2,3-Triazole

Acylating AgentN1:N2 RatioReference
Benzoyl chloride15:85[6]
2,6-Dichlorobenzoyl chloride70:30[6]
Pivaloyl chloride>95:<5 (favoring N1)[6]

Experimental Protocols

General Procedure for N-Alkylation of a 1,2,3-Triazole
  • To a solution of the 1,2,3-triazole (1.0 eq) in a suitable solvent (e.g., DMF, acetonitrile) is added a base (e.g., K2CO3, Cs2CO3, Et3N) (1.1-1.5 eq).

  • The alkylating agent (1.0-1.2 eq) is added to the mixture.

  • The reaction is stirred at a specified temperature (ranging from room temperature to elevated temperatures) for a period of time until completion, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4, MgSO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the regioisomers.

Characterization of Regioisomers

The unambiguous identification of N-alkylated triazole isomers is crucial. This is typically achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for distinguishing between isomers. The chemical shifts of the triazole ring protons and carbons, as well as the protons of the alkyl group, are sensitive to the position of substitution. Two-dimensional NMR techniques, such as HMBC and NOESY, can provide definitive structural assignments.[7][8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural proof, establishing the connectivity and stereochemistry of the molecule.

Visualizing the Steric Landscape

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance_123_Triazole cluster_N1 N1 Alkylation (Sterically Hindered) cluster_N2 N2 Alkylation (Sterically Accessible) N1 N1 R1 Bulky Group (R1) R1->N1 Steric Clash N2 N2 Alkylating_Agent Alkylating Agent Alkylating_Agent->N2 Favorable Attack Triazole_Ring 4,5-Disubstituted 1,2,3-Triazole Ring Triazole_Ring->N1 Triazole_Ring->N2

Caption: Steric hindrance from bulky C4/C5 substituents on a 1,2,3-triazole ring directs alkylation to the more accessible N2 position.

Alkylating_Agent_Effect cluster_Bulky Bulky Alkylating Agent cluster_Small Small Alkylating Agent Triazole 1,2,3-Triazole N1_Product N1-isomer (Major) Triazole->N1_Product Favored N2_Product N2-isomer (Significant) Triazole->N2_Product Possible Bulky_Agent e.g., t-Butyl Bromide Bulky_Agent->Triazole Small_Agent e.g., Methyl Iodide Small_Agent->Triazole

Caption: The size of the alkylating agent influences the N1/N2 product ratio in triazole alkylation.

Conclusion

Steric hindrance is a powerful and predictable tool for controlling the regioselectivity of N-alkylation in triazoles. By carefully selecting the substituents on the triazole ring and the nature of the alkylating agent, researchers can effectively steer the reaction towards the desired isomer. This understanding is critical for the efficient synthesis of novel triazole-containing compounds with tailored properties for applications in drug discovery and materials science.

References

  • Yavuz, S., et al. (2017). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and Fukui functions. Journal of Molecular Structure, 1137, 693-701.
  • Aggarwal, N., et al. (2021). A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Research Journal of Pharmacy and Technology, 14(11), 6063-6071.
  • de Souza, R. O. M. A., & de Mariz e Miranda, L. S. (2019). Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. Anais da Academia Brasileira de Ciências, 91(suppl 1), e20180751.
  • Sharma, D., et al. (2023). Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances, 13(50), 35057-35081.
  • Shaikh, R. A., et al. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. Molecules, 29(21), 5097.
  • Sudeep, P., et al. (2020). 1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. IOSR Journal of Applied Chemistry, 13(8), 22-40.
  • Chen, X., et al. (2018). Acid‐Catalyzed Alkylation of NH‐1,2,3‐Triazoles with Alcohols. Asian Journal of Organic Chemistry, 7(9), 1834-1837.
  • Muzalevskiy, V. M., et al. (2023). Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties. Molecules, 28(12), 4822.
  • Li, Y., et al. (2018). N2-selective alkylation of NH-1,2,3-triazoles with vinyl ethers via gold catalysis. RSC Advances, 8(52), 29593-29597.
  • Nenajdenko, V. G., et al. (2023). N-Acyl-1,2,3-triazoles – key intermediates in denitrogenative transformations.
  • Aouine, Y., et al. (2020). Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole.
  • Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.